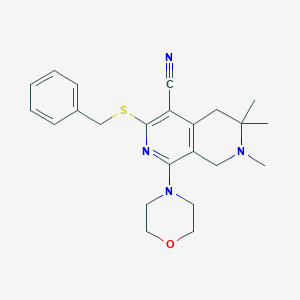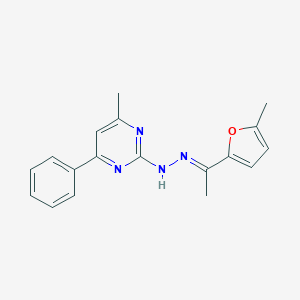
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one
Descripción general
Descripción
“3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in Umbelliferae, Rutaceae, Daphniaceae, Compositae, Leguminosae, Solanaceae, and other natural plants as well as microbial metabolites .Chemical Reactions Analysis
The reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane afforded 7-(4-bromobutoxy)-2H-chromen-2-one . Further reaction of this compound with 4-methyl-1H-imidazole in tacetonitrile led to 7-(4-(4-methyl-4,5-dihydro-1H-imidazol-1-yl)butoxy)-2H-chromen-2-one .Aplicaciones Científicas De Investigación
Medicine: Choleretic and Antispasmodic Agent
This compound is structurally related to hymecromone, a known choleretic and biliary antispasmodic agent . It may be explored for similar applications, potentially aiding in the treatment of gallbladder disorders by promoting bile flow and reducing spasms.
Agriculture: Plant Growth Regulation
Coumarin derivatives have been identified in green plants and are known to influence plant growth . The subject compound could be investigated for its effects on seed germination, plant growth, and as a potential natural herbicide or pesticide.
Material Science: Organic Synthesis
The compound’s structure suggests potential utility in the synthesis of complex organic molecules. Its reactive sites make it a candidate for creating polymers or novel materials with specific optical properties .
Environmental Science: Pollutant Degradation
Given the reactivity of the chloro and hydroxy groups, this compound could be studied for its ability to degrade environmental pollutants. It might act as a catalyst or reactant in breaking down harmful chemicals .
Analytical Chemistry: Chromatography
The unique structure of this compound, with distinct chromophores, could be useful in analytical chemistry, particularly in chromatography as a standard for comparison or as a reagent to detect specific substances .
Biochemistry: Enzyme Inhibition
The compound could interact with enzymes due to its potential to form hydrogen bonds and electrostatic interactions. It may serve as an inhibitor or modulator for enzymes like LOX, which are involved in inflammatory responses .
Pharmaceutical Research: Drug Design
Coumarin derivatives are known for their pharmacological activities. This compound could be a lead molecule in the design of new drugs, especially considering its potential interaction with biological targets .
Mecanismo De Acción
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been associated with a broad spectrum of pharmacological and biochemical activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Coumarin derivatives have been shown to impact a variety of biochemical pathways .
Result of Action
Coumarin derivatives have been associated with a range of biological effects .
Direcciones Futuras
Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . In this review, the contents are classified based on co-groups of the coumarin ring . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .
Propiedades
IUPAC Name |
3,6-dichloro-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O3/c1-4-5-2-6(11)7(13)3-8(5)15-10(14)9(4)12/h2-3,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQILGAJTSFVYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the inhibitory activity of 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one against β-glucuronidase?
A1: The study demonstrated that 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one exhibits inhibitory activity against β-glucuronidase (derived from E. coli) with an IC50 value of 380.26 ± 0.92 µM. [] While this compound shows activity, it is considerably less potent than the standard inhibitor D-saccharic acid 1,4-lactone, which has an IC50 of 45.75 ± 2.16 µM. []
Q2: How does the structure of 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one relate to its inhibitory activity?
A2: The research highlights that the position and nature of substituents on the coumarin scaffold significantly influence the inhibitory activity against β-glucuronidase. [] While the study doesn't delve into the specific structure-activity relationship of 3,6-dichloro-7-hydroxy-4-methyl-2H-chromen-2-one, it suggests that the presence of chlorine atoms at positions 3 and 6, along with the hydroxyl group at position 7, contributes to its observed activity. Further investigations are needed to elucidate the precise structural features responsible for its interaction with β-glucuronidase and the impact of different substituents on potency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B377832.png)
![3-(4-bromophenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B377834.png)

![N-(4-ethoxyphenyl)-5-[(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B377837.png)
![N-cyclohexyl-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B377839.png)

![6-benzyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B377844.png)
![4-methoxy-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B377845.png)
![1,1-Dioxido-4-[(phenoxyacetyl)oxy]tetrahydro-3-thienyl phenoxyacetate](/img/structure/B377846.png)

![N-(3,4-Dimethoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B377849.png)

![4-{[(2,4-dimethyl-8-quinolinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377851.png)
![N-[5-tert-butyl-2-(trichloromethyl)-1,3-benzodioxol-2-yl]-N'-(5-iodo-2-pyridinyl)urea](/img/structure/B377854.png)